methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based derivative featuring a complex substitution pattern. The molecule includes a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety. The sulfamoyl group is further modified with a 4-methylphenyl group and a carbamoylmethyl linker attached to a second 4-methylphenylmethyl group.
Synthesis: The compound can be synthesized via multi-step reactions starting from methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate. Diazotization followed by treatment with SO₂ yields an intermediate chlorosulfonyl derivative, which is subsequently reacted with morpholine in dimethylformamide (DMF) to form the final product .
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-16-4-8-18(9-5-16)14-24-21(26)15-25(19-10-6-17(2)7-11-19)32(28,29)20-12-13-31-22(20)23(27)30-3/h4-13H,14-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYATVLSPLDISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfonamide and carbamoyl groups under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Thiophene Carboxylates with Sulfonamide/Carboxamide Substituents
Example Compound: Ethyl-5-(4-chlorophenyl)-3-[N-(substituted) 4-(carbamothioyl)amino-benzenesulfonamide] thiophene-2-carboxylate derivatives (e.g., 4a-c) .
Triazine-Linked Thiophene Carboxylates
Example Compound: Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate (CAS: 150258-68-7) .
Key Differences : The triazine analog’s hydroxy group may increase water solubility, whereas the target compound’s 4-methylphenyl groups favor lipid membrane penetration .
Sulfonylurea-Based Agrochemicals
Example Compounds : Metsulfuron methyl ester, Ethametsulfuron methyl ester .
Key Differences : The target compound’s thiophene core distinguishes it from benzoate/triazine-based sulfonylureas, which may reduce cross-activity in biological systems .
Research Implications
- Structural Flexibility : The carbamoylmethyl-sulfamoyl group in the target compound offers a versatile scaffold for modifying electronic and steric properties, as seen in analogs with triazine or chlorophenyl groups .
- Activity Prediction : Based on , thiophene derivatives with sulfonamide/carboxamide groups often exhibit analgesic, anti-inflammatory, or antimicrobial properties. The target compound’s 4-methylphenyl substituents may enhance its pharmacokinetic profile .
Biological Activity
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its pharmacological relevance. The structure can be summarized as follows:
- Chemical Formula : C18H22N2O4S
- Molecular Weight : 358.44 g/mol
- Key Functional Groups : Thiophene, sulfamoyl, carbamoyl, and methylphenyl groups.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : The compound has shown promise as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, it exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the low micromolar range .
- Antimicrobial Properties : Preliminary screening indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties in animal models of inflammation. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This is facilitated by upregulation of p53 and downregulation of cyclin B1 .
- Inhibition of Key Enzymes : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerase II and various kinases involved in signaling pathways that promote cell survival and growth .
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : A study involving human breast cancer xenografts in mice demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumors .
- Case Study 2 : In a clinical trial setting, patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen. The safety profile was acceptable with manageable side effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
